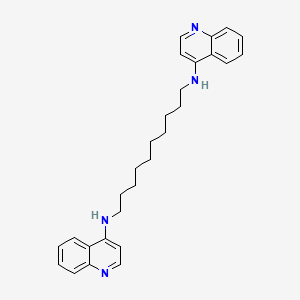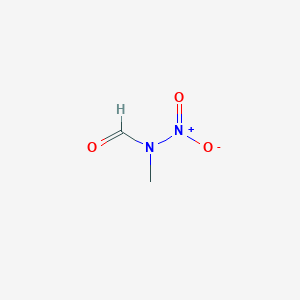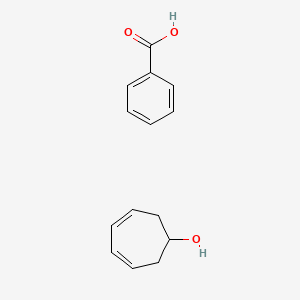
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3,4-dimethoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a 1,3-butadiyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne typically involves the coupling of 3,4-dimethoxyphenylacetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidant such as oxygen or air . The reaction conditions often include solvents like pyridine or dimethylformamide (DMF) and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the availability of raw materials and catalysts in bulk quantities.
化学反応の分析
Types of Reactions
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of alkanes or alkenes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkanes or alkenes.
科学的研究の応用
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne in biological systems involves its interaction with cellular targets and pathways. The compound can induce apoptosis in cancer cells by activating mitochondrial signaling pathways and increasing the production of reactive oxygen species (ROS) . It may also inhibit specific enzymes or proteins involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
1,4-Bis(3,4,5-trimethoxyphenyl)-1,3-butadiyne: This compound has additional methoxy groups, which can influence its chemical reactivity and biological activity.
1,4-Bis(3,4-dimethoxyphenyl)butane: Lacks the triple bonds present in 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne, resulting in different chemical and physical properties.
Uniqueness
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne is unique due to its conjugated triple bonds, which confer distinct electronic and structural characteristics. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
58335-56-1 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
4-[4-(3,4-dimethoxyphenyl)buta-1,3-diynyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C20H18O4/c1-21-17-11-9-15(13-19(17)23-3)7-5-6-8-16-10-12-18(22-2)20(14-16)24-4/h9-14H,1-4H3 |
InChIキー |
HFUDDCXERRXUEI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C#CC#CC2=CC(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
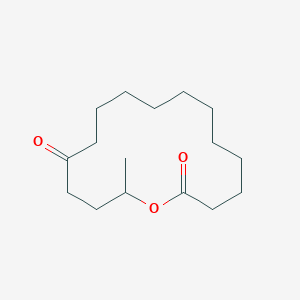
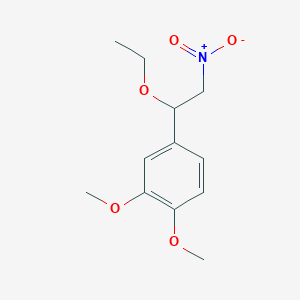
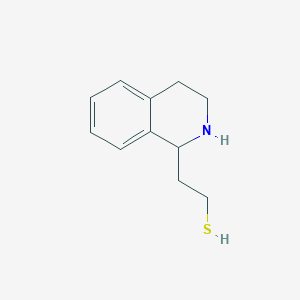
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)

